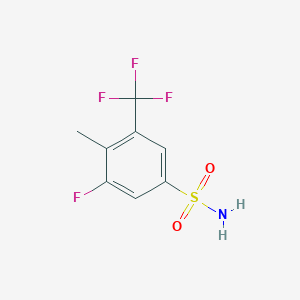

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide

Description

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a methyl (-CH₃) group at position 4, and a fluorine atom at position 3 on the aromatic ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name |

3-fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO2S/c1-4-6(8(10,11)12)2-5(3-7(4)9)16(13,14)15/h2-3H,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDVOYRUCNFWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)S(=O)(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives . The reaction is performed under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF), yielding the desired benzenesulfonamide derivatives in moderate yields (50%-62%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar nucleophilic substitution reactions on a larger scale, with careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction:

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sulfonyl chlorides and nucleophiles such as amines or alcohols.

Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are not extensively detailed in the literature.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, substitution reactions with amines can yield various sulfonamide derivatives.

Scientific Research Applications

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is used in several scientific research applications, including:

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The presence of fluorine atoms and the trifluoromethyl group can enhance its binding affinity and specificity for certain biological targets. The exact molecular pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Group Variations

The table below compares key structural features and biological activities of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide with related compounds:

*Calculated based on formula C₈H₆F₄NO₂S.

Key Findings from Comparative Analysis

Bioactivity and Target Specificity

- COL3A1 Inhibition: The compound shares structural similarities with inhibitors described in , such as N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide.

- COX-2 Selectivity : Unlike celecoxib, which uses a pyrazole ring to achieve COX-2 selectivity, the target compound lacks this heterocyclic moiety. This suggests divergent therapeutic applications, as celecoxib’s pyrazole is critical for binding to the COX-2 active site .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability. However, the target compound is less lipophilic than perfluorinated derivatives (e.g., PFAS in ), reducing risks of bioaccumulation .

- Metabolic Stability : The fluorine atom at position 3 may slow oxidative metabolism by cytochrome P450 enzymes, similar to strategies used in celecoxib design .

Biological Activity

3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a trifluoromethyl group and a sulfonamide moiety, suggests a unique interaction profile with biological targets. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide can be represented as follows:

This compound features:

- A trifluoromethyl group, which enhances lipophilicity and metabolic stability.

- A sulfonamide functional group, known for its diverse pharmacological properties.

The biological activity of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonamide is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group can mimic p-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase (DHPS), which is crucial in folate synthesis. This inhibition leads to bacteriostatic effects against various pathogens.

Inhibition of Enzymatic Activity

Studies have shown that related sulfonamides exhibit significant inhibitory effects on enzymes involved in critical biological pathways. For instance, docking studies have suggested that trifluoromethyl-substituted sulfonamides can effectively bind to DHPS, potentially leading to enhanced antimalarial activity .

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Activity

- Antiviral Properties

- Cancer Therapeutics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.